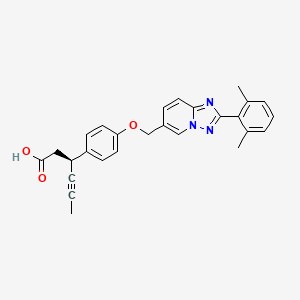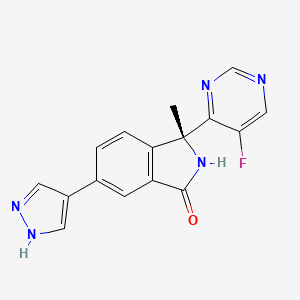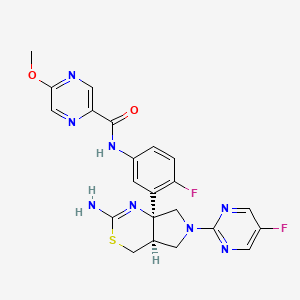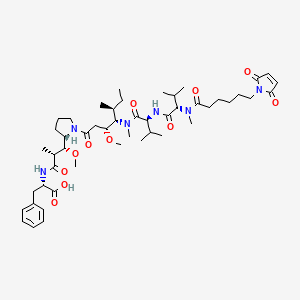
Mafodotin
描述
“Mafodotin” refers to a component of certain antibody-drug conjugates (ADCs) used in cancer treatment . It’s often attached to a monoclonal antibody that targets a specific protein on cancer cells. The this compound part of the ADC is a cytotoxic agent, specifically monomethyl auristatin F (MMAF), which can kill the cancer cells once the ADC has bound to them .
Synthesis Analysis
The synthesis of this compound involves conjugating the cytotoxic agent MMAF to a monoclonal antibody. This is achieved through a protease-resistant maleimidocaproyl linker . The ADC is developed using specific technologies licensed from various companies .
Molecular Structure Analysis
This compound, or MMAF, is a synthetic antineoplastic agent. It’s a potent cytotoxin that inhibits cell division by blocking the polymerization of tubulin . The exact molecular structure of this compound can be found in various chemical databases .
Chemical Reactions Analysis
Once the ADC is internalized by the cancer cell, the this compound (MMAF) part binds to tubulin and inhibits its polymerization . This results in G2/M phase arrest and subsequent apoptosis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on the specific ADC it’s part of. For example, belantamab this compound, an ADC used to treat multiple myeloma, has specific storage requirements to maintain its stability .
科学研究应用
多发性骨髓瘤的治疗
Belantamab Mafodotin已显示出在治疗复发性或难治性多发性骨髓瘤方面的有效性。在DREAMM-2研究中,它展示了在重度预处理患者中具有显著的抗骨髓瘤活性,并且具有可控的安全性(Lonial et al., 2019)。
人群药代动力学建模
为了治疗表达表皮生长因子受体(EGFR)的肿瘤,开发了一个综合的人群药代动力学模型,用于Depatuxizumab this compound,这是this compound的另一种变体(Mittapalli et al., 2019)。
B细胞非霍奇金淋巴瘤的疗效
Denintuzumab this compound在一项第1阶段研究中显示出鼓舞人心的活性,对重度预处理的B细胞非霍奇金淋巴瘤患者产生持久的反应(Moskowitz et al., 2015)。
多发性骨髓瘤的首次批准
Belantamab this compound于2020年首次获得批准,用于治疗复发性或难治性多发性骨髓瘤,基于来自跨国DREAMM-2试验的有希望的结果(Markham, 2020)。
对儿童急性淋巴细胞白血病的体外活性
Denintuzumab this compound展示了对儿童急性淋巴细胞白血病的体外活性,表明具有更广泛的治疗应用潜力(Jones等,2019)。
多发性骨髓瘤的实际经验
一项在实际环境中评估belantamab this compound的研究发现,与临床试验对象相比,具有类似的疗效和毒性特征,进一步证实了其在治疗多发性骨髓瘤中的效用(Hultcrantz et al., 2021)。
剂量选择的暴露-反应分析
进行了暴露-反应分析以支持belantamab this compound的剂量选择,发现安全终点和药物暴露之间存在强烈的关联(Ferron-Brady等,2021)。
与新型药物的联合应用
已评估belantamab this compound与新型药物联合应用,以增强在复发/难治性多发性骨髓瘤中的疗效(Nooka et al., 2021)。
相关角膜病变的管理
建议使用硬性透气角膜接触镜作为治疗belantamab this compound疗法相关的角膜病变的潜在方法(Keye et al., 2023)。
多发性骨髓瘤中的单克隆抗体和抗体药物结合物
将单克隆抗体,包括belantamab this compound,纳入标准治疗方案中,显著改善了骨髓瘤患者的预后(Radocha et al., 2021)。
作用机制
Target of Action
Mafodotin, also known as Belantamab this compound, is an afucosylated monoclonal antibody that primarily targets the B-cell maturation antigen (BCMA) on the surface of malignant plasma cells . BCMA is highly expressed on the plasma cell surface, making it a promising target for therapeutic strategies .
Mode of Action
This compound interacts with its target, BCMA, through a multimodal mechanism of action. Upon administration, the anti-BCMA antibody moiety selectively binds to BCMA on tumor cell surfaces . Once internalized, the cytotoxic agent monomethyl auristatin F (MMAF) is released . MMAF inhibits microtubule polymerization, leading to cell cycle arrest and inducing tumor cell apoptosis . Additionally, the afucosylation of the Fc region of the monoclonal antibody enhances binding to the Fc region, which enhances antibody-dependent cellular cytotoxicity and phagocytosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the disruption of microtubule dynamics. MMAF, the cytotoxic agent linked to the antibody, binds to tubulin and inhibits its polymerization . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in the tumor cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. The drug is administered intravenously, and its clearance is time-varying . Although the pharmacokinetic profiles varied among patients, individual exposures overlapped with previous results in Western populations . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability and systemic effects of this compound.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in tumor cells. By disrupting microtubule dynamics and causing cell cycle arrest, this compound leads to the death of BCMA-expressing multiple myeloma cells . In addition to direct cell killing, this compound also enhances immune effector cell-dependent mechanisms of action, such as antibody-dependent cellular cytotoxicity and phagocytosis .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, patient characteristics such as age, renal function, and cytogenetic risk can impact the drug’s effectiveness and tolerability . Additionally, the number of prior lines of therapy and the patient’s exposure to other treatments can also affect the response to this compound
安全和危害
Mafodotin-containing ADCs have been associated with various side effects. For example, belantamab this compound has been associated with keratopathy (changes to the cornea) and reduced visual acuity . Other side effects can include thrombocytopenia (low platelet count), anemia, and various ocular events .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNVPGICPYLJV-YTVPMEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863971-19-1 | |
| Record name | Mafodotin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 863971-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFODOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of mafodotin?
A1: this compound (monomethyl auristatin F, MMAF) is a microtubule inhibitor. It exerts its cytotoxic effect by binding to microtubules, disrupting microtubule polymerization and dynamics, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: How does this compound differ from traditional chemotherapy agents that target microtubules?
A2: this compound is typically conjugated to a monoclonal antibody, forming an antibody-drug conjugate (ADC). This conjugation allows for targeted delivery of this compound to specific cells, minimizing off-target toxicity.
Q3: Can you elaborate on the targeted delivery of this compound via antibody-drug conjugates (ADCs)?
A3: ADCs like belantamab this compound utilize a specific antibody to recognize and bind to a protein highly expressed on the surface of target cells. For instance, belantamab targets B-cell maturation antigen (BCMA), prevalent on multiple myeloma cells [, , ]. This binding triggers internalization of the ADC, releasing this compound inside the targeted cell and leading to cell death [, , ].
Q4: What is known about the structure of this compound?
A4: While the provided research articles don't delve into the specific spectroscopic data of this compound, they highlight its structure as a synthetic molecule composed of a monomethyl auristatin F (MMAF) payload linked to a monoclonal antibody through a protease-resistant maleimidocaproyl linker [, , ]. This linker is crucial for maintaining stability and ensuring the release of active this compound specifically within target cells [].
Q5: What types of cancers are currently being investigated as potential targets for this compound-based ADCs?
A5: this compound-based ADCs are being investigated in various hematologic malignancies. Belantamab this compound has demonstrated efficacy in treating relapsed/refractory multiple myeloma (RRMM) [, , , , , , , ]. Denintuzumab this compound, another ADC utilizing this compound, is being explored for B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia [, ].
Q6: How is the efficacy of this compound-based ADCs evaluated in preclinical and clinical settings?
A6: In preclinical studies, in vitro assays assess the cytotoxic activity of this compound-based ADCs against various cancer cell lines [, , , ]. In vivo efficacy is evaluated using xenograft mouse models, where the growth inhibition of human tumor cells in mice treated with the ADC is measured [, ]. Clinical trials, on the other hand, primarily evaluate the overall response rate, progression-free survival, and overall survival in patients receiving the ADC [, , , , , , , , , ].
Q7: What are the key findings regarding the efficacy of belantamab this compound in treating RRMM?
A7: Clinical trials have shown that single-agent belantamab this compound achieves clinically meaningful responses in heavily pretreated RRMM patients [, , , , , , ]. The DREAMM-2 trial demonstrated an overall response rate of 32% in patients receiving 2.5 mg/kg of belantamab this compound every 3 weeks [, , ]. Importantly, responses were found to be durable, with a median duration of response of 11 months [, ].
Q8: What are the main safety concerns associated with this compound-based ADCs?
A8: The primary safety concern associated with this compound-based ADCs is ocular toxicity [, , , , , , , , , ]. This often manifests as keratopathy, characterized by corneal epithelial changes like superficial punctate keratopathy or microcyst-like formations [, , ]. Other ocular side effects include blurred vision, dry eye, and decreased visual acuity [, , , ].
Q9: How is ocular toxicity managed in patients receiving this compound-based therapy?
A9: Management of ocular toxicity primarily involves dose modifications, including treatment delays and dose reductions [, , , , ]. Topical steroids and lubricating eye drops are also employed to alleviate symptoms and promote healing [, ]. Importantly, most patients experiencing ocular toxicity recover on treatment with appropriate management [, , ].
Q10: Are there any ongoing efforts to mitigate ocular toxicity associated with this compound-based ADCs?
A10: Yes, research is exploring strategies to mitigate ocular toxicity. The DREAMM-14 trial, for instance, is investigating alternative dosing regimens and schedules of belantamab this compound to minimize corneal events without compromising efficacy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



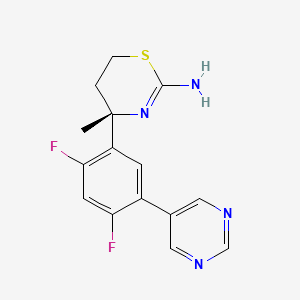
![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/no-structure.png)
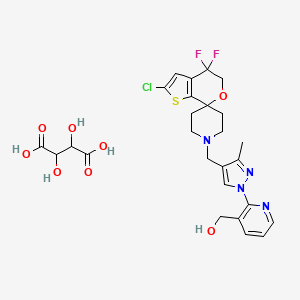
![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)
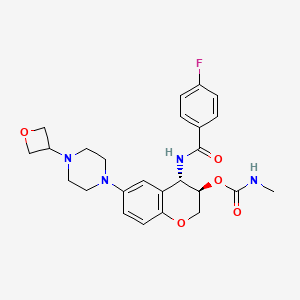
![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)

